An In-depth Technical Guide to L-Tyrosylglycinamide Hydrochloride: Structure, Synthesis, and Applications
An In-depth Technical Guide to L-Tyrosylglycinamide Hydrochloride: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of L-Tyrosylglycinamide hydrochloride, a dipeptide amide of significant interest to researchers and professionals in drug development and biochemical sciences. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this document synthesizes established principles of peptide chemistry, structural biology, and analytical techniques to present a robust and scientifically grounded resource. We will delve into its chemical architecture, predictable physicochemical properties, a detailed methodology for its synthesis, and its potential applications, all supported by authoritative references.
Deciphering the Molecular Architecture
L-Tyrosylglycinamide hydrochloride is a dipeptide derivative. Its core structure consists of two amino acids, L-tyrosine and glycine, linked by a peptide bond. The C-terminus of the glycine residue is an amide (-CONH2) rather than a carboxylic acid. The hydrochloride salt form results from the protonation of the N-terminal amino group of L-tyrosine by hydrochloric acid.
Key Structural Features:
-
L-Tyrosine Residue: Provides a phenolic side chain, which can participate in hydrogen bonding and aromatic interactions. The stereochemistry is of the L-configuration, which is the naturally occurring form in proteins.
-
Glycine Residue: The simplest amino acid, providing flexibility to the peptide backbone.
-
Amide Terminus: The C-terminal amide group enhances the molecule's resistance to enzymatic degradation by carboxypeptidases and can influence its biological activity and membrane permeability compared to its carboxylic acid counterpart.
-
Hydrochloride Salt: Improves the solubility and stability of the compound, making it easier to handle and formulate in aqueous solutions.
Chemical and Physical Properties (Predicted)
Based on the general properties of dipeptide amides and their hydrochloride salts, the following characteristics can be anticipated.[1][2][3][4] It is important to note that these are educated estimations and would require experimental verification.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C11H16ClN3O3 | Derived from the constituent amino acids and the hydrochloride salt. |
| Molecular Weight | ~273.72 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for small peptide hydrochlorides.[5][6][7] |
| Solubility | Soluble in water and polar organic solvents | The hydrochloride salt form and the polar nature of the peptide backbone and amide group contribute to aqueous solubility.[2][3] |
| Melting Point | Expected to be relatively high with decomposition | Characteristic of amino acid and peptide salts due to strong intermolecular forces.[2][3][5][6] |
| pKa | Amino group ~7.5-8.5; Phenolic hydroxyl ~9.5-10.5 | Estimated based on standard pKa values for N-terminal amino groups and the tyrosine side chain in peptides. |
Synthesis of L-Tyrosylglycinamide: A Practical Workflow
The synthesis of L-Tyrosylglycinamide is most efficiently achieved using Solid-Phase Peptide Synthesis (SPPS).[8][9][10][11][12] This methodology allows for the stepwise assembly of the peptide chain on a solid support, simplifying purification after each step. The following protocol outlines a standard Fmoc-based SPPS approach.
Materials and Reagents
-
Rink Amide resin (or equivalent)
-
Fmoc-Gly-OH
-
Fmoc-L-Tyr(tBu)-OH (tert-butyl protected tyrosine)
-
N,N'-Diisopropylcarbodiimide (DIC) or HBTU/HATU as coupling reagents
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
-
Diethyl ether
Step-by-Step Synthesis Protocol
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.[9][10]
-
Fmoc-Glycine Coupling:
-
Deprotect the resin by treating it with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Gly-OH (3 equivalents) with a coupling reagent like DIC or HBTU/HATU and DIPEA in DMF.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test.
-
Wash the resin with DMF and DCM.
-
-
Fmoc-Tyrosine Coupling:
-
Repeat the Fmoc deprotection step as described above.
-
Couple Fmoc-L-Tyr(tBu)-OH using the same activation and coupling procedure.
-
Wash the resin thoroughly.
-
-
Final Fmoc Deprotection: Remove the N-terminal Fmoc group from the tyrosine residue with 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it.
-
Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the tert-butyl protecting group from the tyrosine side chain.[9]
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to collect the peptide pellet.
-
Wash the pellet with cold ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Lyophilization and Salt Formation:
-
Lyophilize the purified peptide to obtain a white powder.
-
Dissolve the purified peptide in a minimal amount of water and add a stoichiometric amount of 1M HCl.
-
Lyophilize the solution to obtain L-Tyrosylglycinamide hydrochloride.
-
Synthesis Workflow Diagram
Caption: Solid-Phase Peptide Synthesis of L-Tyrosylglycinamide Hydrochloride.
Structural Elucidation and Characterization
The identity and purity of the synthesized L-Tyrosylglycinamide hydrochloride would be confirmed using a combination of spectroscopic and analytical techniques.
Spectroscopic Analysis (Predicted Data)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic peaks for the aromatic protons of tyrosine, the alpha-protons of both amino acids, the methylene protons of glycine, and the amide protons. The chemical shifts would be influenced by the peptide bond and the hydrochloride salt form.[13][14][15][16]
-
¹³C NMR: Would display distinct signals for the carbonyl carbons of the peptide bond and the C-terminal amide, the aromatic carbons of tyrosine, and the alpha and beta carbons of the amino acid residues.[13][16]
-
-
Infrared (IR) Spectroscopy: Key vibrational bands would include:
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be ideal for this compound. The protonated molecular ion [M+H]⁺ would be observed at an m/z corresponding to the molecular weight of the free base.[15][16][17]
Analytical Characterization Workflow
Caption: Analytical workflow for structural confirmation and purity assessment.
Potential Applications and Research Directions
While specific biological activities for L-Tyrosylglycinamide hydrochloride are not widely reported, its structural features suggest several areas of potential interest for researchers.
-
Drug Delivery and Prodrugs: The dipeptide structure could be explored as a carrier for targeted drug delivery, potentially utilizing peptide transporters in the body. The amide terminus provides stability against enzymatic degradation, a desirable feature for drug candidates.
-
Enzyme Inhibition Studies: As an analog of endogenous peptides, it could be investigated as a potential inhibitor or substrate for various proteases and peptidases.
-
Biochemical and Biophysical Studies: This molecule can serve as a model compound for studying peptide folding, aggregation, and interactions with biological membranes. The tyrosine residue provides a convenient spectroscopic handle for fluorescence and UV-vis studies.
-
Precursor for More Complex Peptides: It can be used as a building block in the synthesis of larger, more complex peptides with potential therapeutic applications.
The biological activities of similar cinnamoyltyramine alkylamides and other peptide derivatives have been reported to include antioxidant, anti-inflammatory, and antimicrobial properties, suggesting that L-Tyrosylglycinamide hydrochloride could be a starting point for the development of new bioactive compounds.[19][20][21][22][23]
Conclusion
L-Tyrosylglycinamide hydrochloride represents a simple yet versatile dipeptide amide with potential applications in various fields of scientific research. This guide has provided a comprehensive theoretical framework for its structure, synthesis, and characterization, based on established principles of peptide chemistry. The detailed synthetic protocol and analytical workflow offer a practical starting point for researchers interested in synthesizing and studying this and similar molecules. Further experimental investigation is warranted to fully elucidate its physicochemical properties and explore its potential biological activities.
References
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Coin, I., Beyermann, M., & Bienert, M. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1146, 3-27. [Link]
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Peptide Synthesis - Bio-protocol. (2025, October 5). Retrieved from [Link]
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How to Synthesize a Peptide | AAPPTec. (n.d.). Retrieved from [Link]
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Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Retrieved from [Link]
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Ismail, M., & Taha, M. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 110-117. [Link]
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Amides: Structure, Properties, and Reactions | Solubility of Things. (n.d.). Retrieved from [Link]
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15.15: Physical Properties of Amides - Chemistry LibreTexts. (2024, October 16). Retrieved from [Link]
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Cas 1668-10-6,Glycinamide hydrochloride - LookChem. (n.d.). Retrieved from [Link]
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Amide - Wikipedia. (n.d.). Retrieved from [Link]
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Properties of Amides - YouTube. (2019, September 6). Retrieved from [Link]
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Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps. (2025, September 28). Retrieved from [Link]
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What am I doing incorrectly with this IR/ Mass spec data? [closed]. (2019, April 25). Retrieved from [Link]
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13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. (2022, February 9). Retrieved from [Link]
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Synthesis of N-benzyloxycarbonyl-L-cysteinylglycine 3-dimethylaminopropylamide disulfide: a cheap and convenient new assay for trypanothione reductase - PubMed. (1991, October). Retrieved from [Link]
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Natural Bioactive Cinnamoyltyramine Alkylamides and Co-Metabolites - PMC - NIH. (n.d.). Retrieved from [Link]
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peptide nmr. (n.d.). Retrieved from [Link]
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Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Retrieved from [Link]
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Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid. (2021, November 28). Retrieved from [Link]
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Synthesis, structure, and biological activity of novel heterocyclic sulfonyl-carboximidamides - PMC - NIH. (n.d.). Retrieved from [Link]
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Synthesis and Biological Activity of Glycosyl Thiazolyl Disulfides Based on Thiacarpine, an Analogue of the Cytotoxic Alkaloid Polycarpine from the Ascidian Polycarpa aurata - MDPI. (2025, March 9). Retrieved from [Link]
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Synthesis and Biological Activity of trans-Tiliroside Derivatives as Potent Anti-Diabetic Agents - NIH. (n.d.). Retrieved from [Link]
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Structural and spectroscopic analysis of dipeptide L-methionyl-glycine and its hydrochloride. (2024, June 19). Retrieved from [Link]
- CN102993270A - Preparation process of glycyl-L-tyrosine - Google Patents. (n.d.).
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